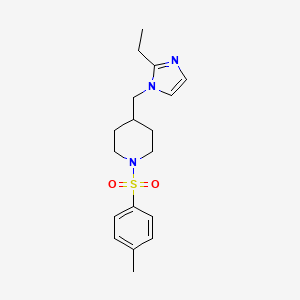

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Spin-Crossover Complexes

One-dimensional spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds demonstrate the role of imidazole derivatives in creating materials with interesting magnetic properties. These complexes exhibit a steep one-step spin crossover (SCO) between high-spin and low-spin states, which is a key feature for materials used in sensors and memory devices (Nishi et al., 2010).

Corrosion Inhibition

Imidazole derivatives have shown effectiveness as corrosion inhibitors, protecting materials in aggressive environments. An experimental study on 1-(2-ethylamino)-2-methylimidazoline and its related compounds demonstrated their potential to significantly reduce corrosion in carbon steel, highlighting the utility of imidazole derivatives in industrial applications (Cruz et al., 2004).

Medicinal Chemistry

Imidazopyridines, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry due to their structural character and bioactivity. The synthesis and modification of these structures to explore their potential in drug development reflect the relevance of imidazole derivatives in creating pharmacologically active agents (Bagdi et al., 2015).

Antiviral and Antibacterial Agents

Research into imidazoline and imidazole derivatives for antiviral and antibacterial applications has yielded promising results. For instance, novel imidazo[4,5-b]pyridines have been synthesized and evaluated for their anti-HBV activity, showcasing the potential of these compounds in treating viral infections (Gerasi et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound “4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine” are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with an imidazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions would depend on the specific target and the compound’s conformation.

Biochemical Pathways

Imidazole-containing compounds can participate in a wide range of biological processes, including signal transduction, DNA synthesis, and enzymatic reactions

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s imidazole ring has a pKa around 7, suggesting it can exist in both protonated and unprotonated forms depending on the pH . This could potentially affect its interaction with targets and its stability in different biological environments.

Properties

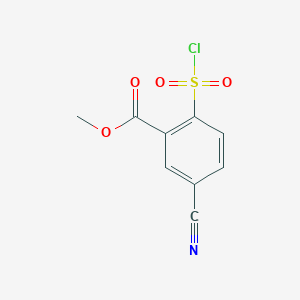

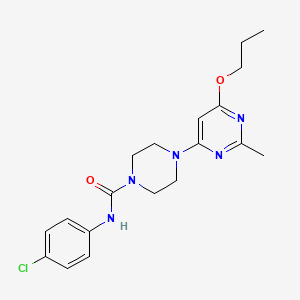

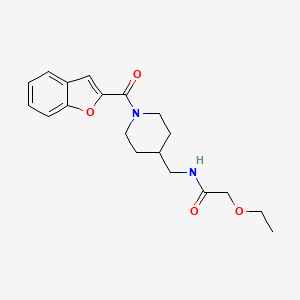

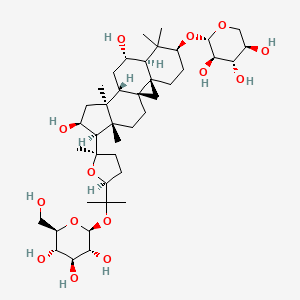

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-3-18-19-10-13-20(18)14-16-8-11-21(12-9-16)24(22,23)17-6-4-15(2)5-7-17/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHVWUBBDIDOFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)